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molecular formula C9H9BrO2 B8532682 6-Bromo-4-ethyl-benzo[1,3]dioxole

6-Bromo-4-ethyl-benzo[1,3]dioxole

Cat. No. B8532682
M. Wt: 229.07 g/mol
InChI Key: XFNBIDRNBNMTNK-UHFFFAOYSA-N
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Patent
US06252070B1

Procedure details

To a 250-mL flask was added 1-(6-bromo-benzo[1,3]dioxol4-yl)-ethanol (9.3 g, 37.9 mmol) was added. The solid was cooled to −50° C. and trifluoroacetic acid (44 mL, 568 mmol) was added. Followed addition of triethylsilane (60.5 mL, 379 mmol). The mixture was stirred at reflux for 5 hours, and evaporated in vacuo to an oil. The oil was distilled twice, collecting the fraction boiling between 80° C. and 110° C. at 1.5 mm Hg. The oil was chromatographed on 100 g silica gel, eluted with 5:95 ethyl acetate/hexane. Evaporation of the appropriate fractions gave a clear oil, 6.56 g, 75.6% yield. NMR spectra and elemental analysis were consistent with the structure.
Name
1-(6-bromo-benzo[1,3]dioxol4-yl)-ethanol
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
60.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:11](O)[CH3:12])[C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][CH3:12])[C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
1-(6-bromo-benzo[1,3]dioxol4-yl)-ethanol
Quantity
9.3 g
Type
reactant
Smiles
BrC=1C=C(C2=C(OCO2)C1)C(C)O
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
60.5 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled twice
CUSTOM
Type
CUSTOM
Details
collecting the fraction
CUSTOM
Type
CUSTOM
Details
boiling between 80° C. and 110° C. at 1.5 mm Hg
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on 100 g silica gel
WASH
Type
WASH
Details
eluted with 5:95 ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fractions
CUSTOM
Type
CUSTOM
Details
gave a clear oil, 6.56 g, 75.6% yield

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C2=C(OCO2)C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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